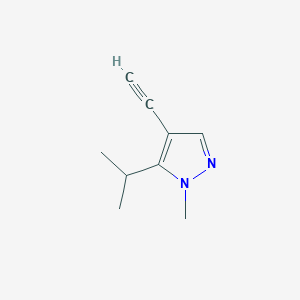

4-Ethynyl-1-methyl-5-propan-2-ylpyrazole

Description

4-Ethynyl-1-methyl-5-propan-2-ylpyrazole is a substituted pyrazole derivative characterized by an ethynyl group at the 4-position, a methyl group at the 1-position, and an isopropyl (propan-2-yl) group at the 5-position. Pyrazoles are aromatic heterocyclic compounds with two adjacent nitrogen atoms, and their derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

4-ethynyl-1-methyl-5-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-5-8-6-10-11(4)9(8)7(2)3/h1,6-7H,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCHMORHZRSLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-methyl-5-propan-2-ylpyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 1-methyl-5-propan-2-ylpyrazole with an ethynylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methyl-5-propan-2-ylpyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes or alcohols .

Scientific Research Applications

4-Ethynyl-1-methyl-5-propan-2-ylpyrazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methyl-5-propan-2-ylpyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-ethynyl-1-methyl-5-propan-2-ylpyrazole, it is compared to structurally related pyrazole derivatives, focusing on synthetic methods , physical properties , and reactivity .

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Key Comparisons:

Synthetic Accessibility :

- This compound is likely synthesized via nucleophilic substitution or cyclocondensation, similar to methods for 15a and 16a (reflux with acetic anhydride or THF) . However, the ethynyl group may require specialized conditions (e.g., palladium catalysis) absent in simpler arylpyrazoles.

This contrasts with electron-donating isopropyl and methyl groups, which may stabilize the pyrazole ring against electrophilic attack .

Biological Relevance: Unlike 3-11, which incorporate thiazolidinone moieties for antimicrobial activity, this compound’s ethynyl group may favor applications in targeted covalent inhibitors or click chemistry-based probes .

Thermal Stability :

- High melting points in 15a and 16a (>194°C) arise from nitro and fluorophenyl groups, which promote crystallinity. The isopropyl group in this compound may reduce melting points due to steric disruption of packing .

Biological Activity

4-Ethynyl-1-methyl-5-propan-2-ylpyrazole is a heterocyclic compound belonging to the pyrazole family, recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C9H12N2. The compound features an ethynyl group and a propan-2-yl substituent, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It may inhibit certain enzymes involved in metabolic pathways, potentially altering cellular functions. The compound's mechanism can involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Interaction : Modulating receptor activity, which can influence signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown effective inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate | |

| Gram-negative Bacteria | High | |

| Fungi | Low |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can suppress the proliferation of cancer cell lines, indicating its potential utility in cancer therapy.

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15 | |

| HeLa (Cervical) | 10 | |

| A549 (Lung) | 12 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on E. coli and Staphylococcus aureus.

Case Study 2: Anticancer Research

In a separate investigation published in the Journal of Cancer Research, the compound was tested on various cancer cell lines. Results showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis in MCF-7 cells through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.